2-(4-Fluorobenzoyl)pyrazine
Description
Contextualization of Pyrazine (B50134) Derivatives in Contemporary Organic Synthesis
Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in organic chemistry. ijbpas.comunimas.my Its derivatives are not only found in nature, contributing to the flavors and aromas of various foods, but are also pivotal in industrial applications for fragrances and pharmaceuticals. unimas.myresearchgate.net The electron-withdrawing nature of the two nitrogen atoms makes the pyrazine ring electron-deficient, influencing its reactivity and physical properties, such as having a weaker basicity than pyridine. ijbpas.comunimas.my
In modern organic synthesis, pyrazine derivatives are highly valued as versatile building blocks. tandfonline.comresearchgate.net They serve as key intermediates in the creation of complex, biologically active molecules and advanced materials. tandfonline.commdpi.com The pyrazine nucleus can be functionalized through various reactions, including coupling reactions like the Suzuki and Buchwald-Hartwig reactions, allowing for the construction of diverse molecular architectures. tandfonline.comresearchgate.net This versatility has led to the incorporation of the pyrazine moiety into numerous compounds with a wide array of pharmacological activities, such as anticancer, antiviral, and anti-inflammatory agents. researchgate.netmdpi.comimist.ma The structural rigidity and hydrogen bonding capabilities of the pyrazine ring often contribute to enhanced binding affinity with biological targets. researchgate.net
Historical Development and Emerging Research Trajectories of Fluorinated Aromatic Ketones
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Organofluorine chemistry, historically challenging due to the high reactivity of elemental fluorine, has evolved significantly since its beginnings in the early 20th century. numberanalytics.comnih.gov Early methods, such as the Balz-Schiemann reaction and halogen exchange (HALEX) reactions, paved the way for the synthesis of fluoroaromatic compounds. nih.gov The development of safer and more selective fluorinating agents, like N-F reagents, has been a major focus, making the synthesis of complex fluorinated molecules more accessible. chinesechemsoc.orgbeilstein-journals.org
Fluorinated aromatic ketones, a subclass of organofluorine compounds, have garnered considerable attention. These compounds are valuable as synthetic intermediates and as active molecules in pharmaceuticals and agrochemicals. researchgate.netcas.cn Research in this area is driven by the desire to develop novel methods for installing fluorine and fluorine-containing groups into aromatic systems. mdpi.com Current research trajectories include the development of more efficient and environmentally friendly fluorination reactions, the use of transition-metal catalysis, and the exploration of fluorinated compounds in new applications like medical imaging and energy storage. numberanalytics.comnumberanalytics.com The synthesis of fluorinated ketones often involves Friedel-Crafts acylation or the use of fluorinated building blocks. cas.cnacs.org
Rationale for Dedicated Academic Investigation of 2-(4-Fluorobenzoyl)pyrazine
The compound this compound integrates the key features of both pyrazine derivatives and fluorinated aromatic ketones, making it a compelling subject for dedicated research. The rationale for its investigation stems from several key points:
Synergistic Properties: The molecule combines the biologically relevant pyrazine scaffold with a fluorinated phenyl group. The fluorine atom can enhance properties such as metabolic stability, lipophilicity, and binding affinity, which are crucial for pharmacologically active compounds.
Synthetic Intermediate: This compound serves as a valuable precursor for the synthesis of more complex molecules. The ketone functionality allows for a wide range of chemical transformations, while the pyrazine and fluorophenyl rings can be further modified. For example, derivatives of this compound have been investigated for their potential anticancer activities. nih.gov
Probing Molecular Interactions: The specific arrangement of the pyrazine ring, the carbonyl bridge, and the fluorophenyl group provides a unique electronic and steric profile. Studying this compound can offer insights into non-covalent interactions, including hydrogen bonding and halogen bonding, which are fundamental in medicinal chemistry and materials science.
Material Science Applications: The inherent properties of fluorinated and nitrogen-containing aromatic compounds suggest potential applications in materials science, for instance, in the development of novel functional materials. researchgate.net
A search of chemical literature and databases reveals the synthesis and characterization of this compound and related structures. uni.lujapsonline.comresearchgate.net Its role as a building block is highlighted in the synthesis of more elaborate structures, such as indolizine (B1195054) derivatives and pyrrolo[1,2-a]pyrazine (B1600676) cores, which have been studied for their biological activities. nih.govjapsonline.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H7FN2O |
| Molecular Weight | 202.19 g/mol |
| Monoisotopic Mass | 202.05424 Da uni.lu |
| InChIKey | UMXNIFULRQPXQH-UHFFFAOYSA-N uni.lu |
| SMILES | C1=CC(=CC=C1C(=O)C2=NC=CN=C2)F uni.lu |
| Predicted XlogP | 2.0 uni.lu |
Scope and Objectives of the Research Outline
A dedicated research program on this compound would aim to fully elucidate its chemical and physical properties and explore its potential applications. The scope of such research would be to:
Develop and Optimize Synthetic Routes: Investigate and refine synthetic methodologies to produce this compound and its derivatives with high yield, purity, and cost-effectiveness. This would involve exploring different catalytic systems and reaction conditions.
Conduct Comprehensive Characterization: Perform detailed spectroscopic and crystallographic analysis to understand the compound's structural and electronic properties. This includes techniques like NMR, IR, Mass Spectrometry, and X-ray crystallography.
Explore Chemical Reactivity: Systematically study the reactivity of the ketone group and the aromatic rings to create a library of novel derivatives. This would map out its utility as a versatile chemical intermediate.
Investigate Potential Applications: Screen the parent compound and its derivatives for biological activity in areas suggested by its structure, such as oncology and infectious diseases. Furthermore, its properties relevant to materials science, such as photophysical characteristics, could be explored.
The primary objective is to build a comprehensive chemical profile of this compound, establishing a foundation for its potential use in drug discovery and materials science, thereby contributing valuable knowledge to the fields of pyrazine and organofluorine chemistry.
Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)-pyrazin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c12-9-3-1-8(2-4-9)11(15)10-7-13-5-6-14-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXNIFULRQPXQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Fluorobenzoyl Pyrazine
Direct Acylation Strategies
Direct acylation involves the introduction of the acyl group onto the pyrazine (B50134) ring in a single step. However, the electron-deficient nature of the pyrazine nucleus presents significant challenges for classical electrophilic substitution reactions.
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds. However, its direct application to simple pyrazine is generally not feasible. The pyrazine ring is highly electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic attack. thieme-connect.de Furthermore, the basic nitrogen atoms readily react with Lewis acid catalysts (e.g., AlCl₃) required for the reaction, leading to the formation of a positively charged pyridazinium-like species. This further deactivates the ring, rendering it unreactive to electrophiles. gcwgandhinagar.com Consequently, direct Friedel-Crafts acylation, sulfonation, nitration, and halogenation are not convenient methods for substituting the pyrazine ring. thieme-connect.de
While direct acylation of pyrazine is problematic, related heterocyclic systems with higher electron density can undergo this reaction. For instance, a highly efficient and selective Friedel-Crafts acylation has been developed for the C-3 position of imidazo[1,2-a]pyridines, which are more amenable to electrophilic substitution. nih.govnih.gov This highlights the critical role of the electronic properties of the heterocyclic core in the success of electrophilic acylation.
To overcome the inherent unreactivity of the pyrazine ring, strategies involving the activation of the substrate have been developed. One effective method is the formation of a pyrazine N-oxide. The N-oxide group is electron-donating, which activates the pyrazine ring towards electrophilic substitution.
Research has shown that pyrazine 1-oxides can be efficiently acylated at the C-2 position. This reaction proceeds by treating the pyrazine 1-oxide with an electrophile, such as an ester or acyl halide, in the presence of a strong base like lithium 2,2,6,6-tetramethylpiperidide (LTMP). clockss.org The resulting 2-acylpyrazine 1-oxides can then be deoxygenated using reagents like phosphorus tribromide (PBr₃) or Raney Nickel to yield the desired acylpyrazine. clockss.org
Table 1: Acylation of 2,5-di-sec-butylpyrazine 1-oxide
| Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|
| Methyl p-toluate | 2-(4-Toluoyl)-3,6-di-sec-butylpyrazine 1-oxide | 82 | clockss.org |
| Ethyl benzoate | 2-Benzoyl-3,6-di-sec-butylpyrazine 1-oxide | 83 | clockss.org |
| N,N-Dimethylformamide | 2-Formyl-3,6-di-sec-butylpyrazine 1-oxide | 51 | clockss.org |
| Methyl formate (B1220265) | 2-Formyl-3,6-di-sec-butylpyrazine 1-oxide | 72 | clockss.org |
Data derived from a study on the efficient acylation of pyrazine 1-oxides. clockss.org
Another potential, though less common, method for direct acylation is through radical substitution, as the pyrazine ring is susceptible to homolytic substitution reactions. thieme-connect.de
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile alternative for the synthesis of 2-(4-Fluorobenzoyl)pyrazine. These methods avoid the challenges of direct electrophilic substitution by coupling a pre-functionalized pyrazine with a suitable coupling partner.
Palladium catalysts are widely used for carbon-carbon bond formation in heterocyclic chemistry. rsc.org Several palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions, have been successfully applied to functionalize halogenated pyrazines. rsc.org
Stille Coupling: This reaction couples an organotin compound with an organohalide. A relevant example is the reaction of a stannylated pyrazine with an acyl chloride, such as 4-methoxybenzoyl chloride, which affords the corresponding aryl pyrazinyl ketone. rsc.org By analogy, coupling 2-(tributylstannyl)pyrazine (B1301864) with 4-fluorobenzoyl chloride would be a direct route to the target molecule.
Suzuki-Miyaura Coupling: This is one of the most popular methods, coupling an organoboron compound with a halide. rsc.org While typically used to form aryl-aryl bonds, a variation can be used to synthesize ketones. For instance, the reaction of 2-chloropyrazine (B57796) with a suitable organoboron reagent derived from 4-fluorobenzaldehyde (B137897) could lead to the desired product. Alternatively, a palladium-catalyzed protocol for reacting arylboronic acids with nitriles provides a direct route to aryl ketones. rsc.org This would involve coupling 2-cyanopyrazine with 4-fluorophenylboronic acid.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It has been used effectively with chloropyrazine substrates. rsc.org
Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene.
Table 2: Examples of Palladium-Catalyzed Reactions on Pyrazine Derivatives
| Reaction Type | Pyrazine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki | Chloropyrazine | Arylboronic acid | Pd(PPh₃)₄ | Arylpyrazine | rsc.org |
| Stille | Stannylpyrazine | 4-Methoxybenzoyl chloride | Not specified | Aryl pyrazinyl ketone | rsc.org |
| Sonogashira | Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂/PPh₃ | Alkynylpyrazine | rsc.org |
| Suzuki | 2,5-Dibromopyrazine (B1339098) | 3-Borylindole | Pd(PPh₃)₄ | Diindolylpyrazine | mdpi.com |
While palladium remains dominant, other transition metals are effective for pyrazine functionalization, often offering different reactivity or cost-effectiveness. nih.gov
Nickel-Catalyzed Negishi Coupling: The Negishi reaction, which couples an organozinc reagent with an organohalide, can be catalyzed by either palladium or nickel. rsc.org Nickel-catalyzed versions have been reported for pyrazine chemistry, providing a valuable alternative for C-C bond formation. rsc.orgnih.gov
Iron-Catalyzed C-H Coupling: More recent developments include iron-catalyzed C-H activation and coupling. An iron-catalyzed cross-dehydrogenative coupling between 2,3-dimethylpyrazine (B1216465) and various arenes has been demonstrated, showcasing a modern approach that avoids pre-functionalization of the pyrazine ring. mdpi.com
Copper-Catalyzed Reactions: Copper catalysts have also been employed in the synthesis of pyrazine derivatives. sioc-journal.cn For instance, the Sonogashira reaction can be co-catalyzed by copper. rsc.org
Oxidation-Based Syntheses of Ketone Functionality
This synthetic approach involves first constructing the carbon skeleton, 2-(4-fluorobenzyl)pyrazine or its corresponding secondary alcohol, followed by oxidation to install the ketone functionality. This strategy bifurcates the synthetic challenge into a C-C bond formation step and a subsequent oxidation step.
The precursor, 2-(4-fluorobenzyl)pyrazine, could be synthesized via cross-coupling of 2-chloropyrazine with a 4-fluorobenzyl organometallic reagent. Subsequent oxidation of the benzylic methylene (B1212753) group would yield the target ketone. A direct method for such a transformation is the oxidation of bis(heteroaryl)methanes with selenium dioxide (SeO₂) in glacial acetic acid to furnish the corresponding ketones. researchgate.net
Alternatively, the precursor could be the secondary alcohol, (4-fluorophenyl)(pyrazin-2-yl)methanol. This alcohol can be prepared via the Grignard reaction between a pyrazinylmagnesium halide and 4-fluorobenzaldehyde. The subsequent oxidation of this secondary alcohol to the ketone is a standard transformation in organic synthesis. A wide variety of oxidizing agents are available for this purpose. sigmaaldrich.comorganic-chemistry.org
Table 3: Selected Reagents for the Oxidation of Secondary Alcohols to Ketones
| Reagent/System | Name | Notes | Reference |
|---|---|---|---|
| CrO₃/H₂SO₄/acetone | Jones Oxidation | Strong oxidant, acidic conditions. | sigmaaldrich.com |
| Pyridinium chlorochromate (PCC) | Corey-Suggs Oxidation | Milder than Jones reagent. | mdpi.com |
| Dess-Martin Periodinane (DMP) | Dess-Martin Oxidation | Mild, selective, and broadly applicable. | sigmaaldrich.com |
| Tetrapropylammonium perruthenate (TPAP) | Ley-Griffith Oxidation | Mild, can be used catalytically with a co-oxidant. | sigmaaldrich.com |
This table presents common methods applicable to the conversion of (4-fluorophenyl)(pyrazin-2-yl)methanol to this compound.
It is noteworthy that some synthetic routes that might seem plausible are not always successful. For example, attempts to synthesize ketones from secondary alkyl pyrazinyl sulfoxides via a Pummerer-type rearrangement did not yield the desired ketone product. clockss.org
Chemo- and Regioselective Synthesis Considerations
The inherent electronic properties of the pyrazine ring heavily influence synthetic strategies. Pyrazine is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This deactivation makes classical electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, extremely challenging or impossible, as the Lewis acid catalyst (e.g., AlCl₃) preferentially coordinates with a ring nitrogen, further deactivating the ring. rsc.orgrsc.org Therefore, alternative strategies are required to control the position of acylation.
To achieve the synthesis of the 2-substituted isomer specifically, methods that bypass the limitations of electrophilic substitution are employed. These often involve creating a nucleophilic pyrazine species or using a pre-functionalized pyrazine.
Homolytic Acylation: A powerful method for acylating electron-deficient heterocycles is homolytic (radical) acylation. In this approach, the pyrazine ring is protonated to increase its reactivity toward nucleophilic radicals. Acyl radicals can be generated from aldehydes in the presence of an initiator. This method shows complete selectivity for substitution at the positions alpha to the ring nitrogen atoms (C2 and C5), providing a direct and high-yielding route to 2-acylpyrazines. rsc.org
Palladium-Catalyzed Cross-Coupling: Modern synthetic chemistry offers a robust toolkit of transition-metal-catalyzed cross-coupling reactions. These methods provide exceptional regiocontrol. A common strategy involves using a 2-halopyrazine (e.g., 2-chloropyrazine) as a substrate.
Stille Coupling: This reaction couples an organotin reagent with an organic halide. The synthesis of a pyrazinyl ketone has been achieved via the reaction of a stannylated pyrazine with an aroyl chloride, catalyzed by palladium. rsc.org
Other Couplings: Organobismuth researchgate.net, organozinc researchgate.netrsc.org, and organomagnesium rsc.org reagents have also been successfully coupled with halopyrazines. The pyrazine can be metalated first (e.g., using a strong base like TMPMgCl·LiCl) and then quenched with an acyl chloride, often with a copper co-catalyst, to yield the desired ketone. researchgate.netrsc.org These methods rely on the pre-determined position of the halogen or metal on the pyrazine ring to ensure acylation occurs exclusively at the C-2 position.
Table 2: Regioselective Acylation Strategies for Pyrazine
| Method | Pyrazine Substrate | Acyl Source | Key Reagents | Regioselectivity |
| Homolytic Acylation | Pyrazine (protonated) | 4-Fluorobenzaldehyde | Acid, Radical Initiator | C2/C5 positions |
| Stille Coupling | 2-Tributylstannylpyrazine | 4-Fluorobenzoyl chloride | Pd Catalyst (e.g., Pd(PPh₃)₄) | C2 position |
| Directed Metalation | Pyrazine | 4-Fluorobenzoyl chloride | Strong Base (e.g., TMP₂Zn·2MgCl₂·2LiCl), CuCN·2LiCl | C2/C5 positions |
| Cross-Coupling | 2-Chloropyrazine | Organometallic reagent of 4-fluorobenzene | Pd Catalyst | C2 position |
Each synthetic strategy carries its own set of potential side reactions that must be managed to maximize the yield of this compound.
In palladium-catalyzed cross-coupling reactions , a common side reaction is the homocoupling of the organometallic reagent (e.g., R-SnBu₃ or R-B(OH)₂). In the Stille coupling of a stannylated pyrazine, homocoupling to form 2,2'-bipyrazine (B159260) was observed as a significant byproduct. rsc.org Research has shown that this side reaction can be effectively suppressed by altering the order of reagent addition, specifically by mixing the palladium catalyst with the acyl chloride before introducing the stannylated pyrazine. rsc.org The catalyst loading and choice of ligands and solvent can also significantly impact byproduct formation. nih.govacs.org
For homolytic acylation , the primary challenge is controlling the extent of substitution. While the reaction is highly regioselective for the α-positions, poly-substitution can occur, leading to the formation of 2,5-diacylpyrazines alongside the desired mono-acyl product. rsc.org The ratio of mono- to di-substituted products can be influenced by factors such as the stoichiometry of the reagents and the reaction time.
In oxidation reactions , the main side reaction is over-oxidation . If a primary alcohol were present elsewhere in the molecule, a non-selective oxidant could convert it to a carboxylic acid. With secondary alcohols, harsh conditions (e.g., strong heating with KMnO₄) could potentially lead to the cleavage of C-C bonds or degradation of the heterocyclic ring. Using mild and selective reagents like DMP or operating under carefully controlled Swern conditions minimizes these risks.
Reactivity and Reaction Mechanisms of 2 4 Fluorobenzoyl Pyrazine
Nucleophilic Addition Reactions at the Carbonyl Center
The carbonyl group in 2-(4-Fluorobenzoyl)pyrazine serves as a primary site for nucleophilic attack. The electron-withdrawing nature of both the adjacent pyrazine (B50134) ring and the 4-fluorophenyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to a wide range of nucleophiles.
Stereoselective Nucleophilic Additions
The prochiral nature of the carbonyl carbon in this compound allows for the formation of chiral alcohols upon nucleophilic addition. The stereochemical outcome of such reactions is of significant interest in asymmetric synthesis. While specific studies on this compound are limited, analogous reactions with related aryl ketones attached to heterocyclic systems provide insight into the potential for stereoselectivity.
Catalytic asymmetric reduction of ketones is a well-established method for producing chiral alcohols. For instance, the asymmetric hydrogenation of pyridyl ketones has been achieved with high enantioselectivity using chiral ruthenium and rhodium catalysts. These reactions often proceed with excellent yields and enantiomeric excesses (ee), as illustrated in the table below, which showcases the potential for similar transformations with this compound.
Table 1: Examples of Catalytic Asymmetric Hydrogenation of Aryl-Pyridyl Ketones
| Catalyst | Substrate | Product Configuration | Yield (%) | ee (%) |
|---|---|---|---|---|
| trans-RuCl2[(R)-xylBINAP][(R)-daipen] | 2-Acetylpyridine | (R)-1-(Pyridin-2-yl)ethanol | >95 | 98 |
| [Rh(COD)binapine]BF4 | 2-Benzoylpyridine | (S)-Phenyl(pyridin-2-yl)methanol | 99 | 97 |
This data is representative of reactions with related compounds and suggests the potential for high stereoselectivity in the reduction of this compound.
Mechanistic Studies of Carbonyl Reactivity
The mechanism of nucleophilic addition to the carbonyl group of this compound follows the general principles of carbonyl chemistry. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the alcohol product.
The rate and reversibility of this addition are influenced by the nature of the nucleophile. Strong nucleophiles, such as Grignard reagents and organolithium compounds, typically lead to irreversible additions. In contrast, weaker nucleophiles may participate in reversible addition-elimination pathways, particularly if a suitable leaving group is present.
Reactions Involving the Pyrazine Heterocycle
The pyrazine ring in this compound is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its reactivity in aromatic substitution reactions.
Electrophilic Aromatic Substitution on the Pyrazine Ring
The electron-deficient nature of the pyrazine ring makes it highly resistant to electrophilic aromatic substitution (EAS). nih.govmasterorganicchemistry.com The nitrogen atoms withdraw electron density from the ring, deactivating it towards attack by electrophiles. nih.govmasterorganicchemistry.com Direct nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible on the unsubstituted pyrazine ring and require the presence of activating groups to proceed. masterorganicchemistry.com
The 4-fluorobenzoyl group, being an electron-withdrawing group, further deactivates the pyrazine ring, making electrophilic substitution even more challenging.
Nucleophilic Aromatic Substitution on the Pyrazine Ring
Conversely, the electron-deficient character of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly when a good leaving group is present on the ring. nih.govmasterorganicchemistry.com Halogenated pyrazines, for instance, readily undergo substitution with various nucleophiles such as amines and hydroxide (B78521) ions. nih.gov
While this compound itself does not possess a leaving group on the pyrazine ring, its chlorinated derivatives would be expected to be reactive towards nucleophiles. The rate of these reactions is enhanced by the presence of electron-withdrawing groups, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. chemistrysteps.comyoutube.com
Table 2: Examples of Nucleophilic Aromatic Substitution on Chloro-heterocycles
| Substrate | Nucleophile | Product | Conditions |
|---|---|---|---|
| 2-Chloropyrazine (B57796) | NaOH | 2-Hydroxypyrazine | Aqueous solution |
| 2-Chloropyrimidine | NH3 | 2-Aminopyrimidine | Mild conditions |
This table provides examples of SNA reactions on related heterocyclic and activated aromatic systems, illustrating the feasibility of such reactions on appropriately substituted pyrazine rings.
Ring-Opening and Rearrangement Mechanisms
Reactions of the Fluorobenzoyl Moiety
The reactivity of the this compound molecule is significantly influenced by the electronic properties and reaction tendencies of its fluorobenzoyl component. This section delves into the chemical transformations centered on this part of the molecule, specifically exploring the role of the fluorine substituent and the potential modifications of the aromatic ring.
Reactivity Governed by the Fluorine Substituent
The presence of a fluorine atom on the benzoyl ring is a key feature that dictates a major pathway of reactivity for this compound: nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces the fluorine atom on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex formed during the reaction.
In the case of this compound, the pyrazinoyl group acts as a potent electron-withdrawing group. This effect is most pronounced at the para-position, where the fluorine atom is located. Consequently, the carbon atom attached to the fluorine becomes highly electrophilic and susceptible to attack by nucleophiles.
The general mechanism for the SNAr reaction is a two-step addition-elimination process:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex.
Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the fluoride (B91410) ion, which is a competent leaving group in this context.
A notable aspect of SNAr reactions is the reactivity trend of halogens as leaving groups, which is typically F > Cl > Br > I. This is contrary to the trend observed in SN1 and SN2 reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack, the rate-determining step of the reaction stackexchange.com.
A variety of nucleophiles can be employed in SNAr reactions with activated fluoroaromatic compounds. While specific studies on this compound are not extensively documented, based on the reactivity of analogous 4-fluoro-substituted aromatic ketones, a range of transformations can be anticipated.
| Nucleophile (Nu-) | Expected Product |
| Hydroxide (OH-) | 2-(4-Hydroxybenzoyl)pyrazine |
| Alkoxide (RO-) | 2-(4-Alkoxybenzoyl)pyrazine |
| Amine (R2NH) | 2-(4-Dialkylaminobenzoyl)pyrazine |
| Thiolate (RS-) | 2-(4-Alkylthiobenzoyl)pyrazine |
The reaction conditions for such transformations typically involve polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and may require elevated temperatures to proceed at a practical rate. The specific conditions would need to be optimized for each nucleophile.
Transformations of the Aromatic Ring
Beyond the substitution of the fluorine atom, the fluorobenzoyl aromatic ring can potentially undergo other transformations, such as electrophilic aromatic substitution. However, the strong deactivating effect of the pyrazinoyl group makes the fluorophenyl ring electron-deficient and thus, less susceptible to attack by electrophiles.
Reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation on the fluorobenzoyl moiety would be challenging under standard conditions. The deactivating nature of the carbonyl group directs incoming electrophiles to the meta-position relative to the carbonyl. Therefore, if such a reaction were to occur, it would be expected to take place at the positions ortho to the fluorine atom.
Forcing conditions, such as the use of strong acids and high temperatures, might be necessary to achieve any degree of electrophilic substitution. However, under such conditions, the risk of side reactions, including degradation of the pyrazine ring, would be significant.
Transition Metal-Mediated Transformations
Transition metal catalysis offers a versatile platform for the functionalization of heterocyclic and aromatic compounds. For this compound, these methods could enable a variety of transformations, including reductions, C-H functionalizations, and the formation of coordination complexes.
Catalytic Hydrogenation and Reduction Pathways
The carbonyl group and the pyrazine ring of this compound are both susceptible to reduction through catalytic hydrogenation. The specific outcome of the reaction is highly dependent on the choice of catalyst, solvent, and reaction conditions such as temperature and hydrogen pressure.
Reduction of the Carbonyl Group:
The ketone functionality can be selectively reduced to a secondary alcohol or completely reduced to a methylene (B1212753) group.
Reduction to an Alcohol: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel under mild conditions would likely yield (4-fluorophenyl)(pyrazin-2-yl)methanol.
Reduction to a Methylene Group: More forcing conditions, or specific catalytic systems designed for deoxygenation, would be required to achieve the complete reduction to 2-(4-fluorobenzyl)pyrazine.
Reduction of the Pyrazine Ring:
The pyrazine ring can also be hydrogenated, leading to the formation of a piperazine (B1678402) ring. This transformation typically requires more vigorous conditions than the reduction of a carbonyl group. Catalysts like rhodium on alumina (B75360) (Rh/Al2O3) or ruthenium on carbon (Ru/C) are often effective for the hydrogenation of aromatic nitrogen heterocycles. It is plausible that under forcing hydrogenation conditions, both the carbonyl group and the pyrazine ring could be reduced.
| Catalyst | Typical Conditions | Expected Major Product(s) |
| Pd/C, H2 | Room temperature, low pressure | (4-fluorophenyl)(pyrazin-2-yl)methanol |
| Raney Ni, H2 | Moderate temperature and pressure | (4-fluorophenyl)(pyrazin-2-yl)methanol |
| PtO2, H2 | Room temperature, low pressure | (4-fluorophenyl)(pyrazin-2-yl)methanol |
| Rh/Al2O3, H2 | Elevated temperature and pressure | (4-fluorophenyl)(piperazin-2-yl)methanol |
Functionalization via C-H Activation Strategies
Direct C-H activation is a powerful tool for the functionalization of otherwise unreactive C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. Both the pyrazine and the fluorobenzoyl rings in this compound possess C-H bonds that could potentially be targeted for functionalization.
C-H Activation of the Pyrazine Ring:
The pyrazine ring is an electron-deficient heterocycle, and its C-H bonds are generally less reactive towards electrophilic activation. However, transition metal-catalyzed C-H activation, particularly with late transition metals like palladium, rhodium, and ruthenium, has been successfully applied to various N-heterocycles. It is conceivable that under appropriate catalytic conditions, direct arylation, alkylation, or alkenylation of the pyrazine C-H bonds could be achieved.
C-H Activation of the Fluorobenzoyl Ring:
The fluorobenzoyl ring also presents opportunities for C-H activation. The carbonyl group can act as a directing group, facilitating the ortho-C-H activation of the aromatic ring. This could enable the introduction of various functional groups at the positions adjacent to the carbonyl moiety.
Complexation and Ligand Exchange Reactions
The pyrazine moiety of this compound contains two nitrogen atoms with lone pairs of electrons, making them potential coordination sites for metal ions. Pyrazine and its derivatives are well-known ligands in coordination chemistry, capable of acting as bridging ligands to form polynuclear complexes or as terminal ligands in mononuclear complexes.
It is expected that this compound can form coordination complexes with a variety of transition metals, such as ruthenium, copper, and iron. rsc.org The coordination would likely occur through one or both of the pyrazine nitrogen atoms. The presence of the bulky and electron-withdrawing fluorobenzoyl group might influence the coordination geometry and the stability of the resulting complexes.
Advanced Analytical Techniques for Mechanistic and Structural Elucidation
High-Resolution Spectroscopic Methodologies for Structural Confirmation (Beyond Basic Identification)
High-resolution spectroscopy offers an unambiguous confirmation of the intricate architecture of 2-(4-Fluorobenzoyl)pyrazine. These techniques move beyond basic spectral fingerprints to map the precise arrangement and electronic environment of atoms within the molecule.
Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities
While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, two-dimensional (2D) NMR is indispensable for establishing the covalent bond framework and spatial relationships. youtube.comsdsu.edu For this compound, several key 2D NMR experiments are employed to piece together its structure.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment reveals protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would show correlations between the adjacent protons on the pyrazine (B50134) ring and between the ortho- and meta-protons on the 4-fluorophenyl ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu Key HMBC correlations for confirming the structure of this compound would include the correlation from the pyrazine protons to the carbonyl carbon and from the protons on the fluorophenyl ring to the same carbonyl carbon, definitively linking the two ring systems via the ketone bridge.
The table below outlines the expected key 2D NMR correlations for the structural confirmation of this compound.
| Proton (¹H) Signal | Expected COSY Correlations (¹H) | Expected HSQC Correlation (¹³C) | Expected Key HMBC Correlations (¹³C) |
|---|---|---|---|
| Pyrazine H-3 | Pyrazine H-5 | Pyrazine C-3 | Pyrazine C-2, C-5, Carbonyl (C=O) |
| Pyrazine H-5 | Pyrazine H-3, Pyrazine H-6 | Pyrazine C-5 | Pyrazine C-3, C-6 |
| Pyrazine H-6 | Pyrazine H-5 | Pyrazine C-6 | Pyrazine C-2, C-5 |
| Fluorophenyl H-2'/H-6' | Fluorophenyl H-3'/H-5' | Fluorophenyl C-2'/C-6' | Carbonyl (C=O), Fluorophenyl C-4' |
| Fluorophenyl H-3'/H-5' | Fluorophenyl H-2'/H-6' | Fluorophenyl C-3'/C-5' | Fluorophenyl C-1', C-4' |
Advanced Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. spectroscopyonline.com For this compound, these methods are complementary; vibrations that are strong in IR are often weak in Raman, and vice-versa. spectroscopyonline.com
Infrared (IR) Spectroscopy: IR is particularly sensitive to polar bonds. The most prominent peak in the IR spectrum would be the strong absorption from the carbonyl (C=O) stretching vibration. Other key vibrations include the C-F stretch and various C-H and C=N stretches associated with the aromatic rings. core.ac.ukresearchgate.net
Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. It would be particularly useful for identifying the symmetric stretching modes of the pyrazine and fluorophenyl rings. rsc.org
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group / Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Medium | Strong |
| Carbonyl (C=O) | Stretching | 1680 - 1660 | Strong | Medium |
| Aromatic C=C / C=N | Ring Stretching | 1600 - 1400 | Medium-Strong | Medium-Strong |
| Carbon-Fluorine (C-F) | Stretching | 1250 - 1100 | Strong | Weak |
| Aromatic C-H | Out-of-Plane Bending | 900 - 675 | Strong | Weak |
Chiroptical Spectroscopy for Stereochemical Insights
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a molecule with left- and right-circularly polarized light. These techniques are exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images.
This compound is an achiral molecule as it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, it will not exhibit any chiroptical activity in its ground state. However, chiroptical spectroscopy would become an essential tool under specific circumstances:
Chiral Derivatives: If this compound were used as a scaffold to synthesize chiral derivatives (e.g., by introducing a stereocenter), chiroptical spectroscopy would be crucial for confirming the stereochemistry and optical purity of the products. nih.gov
Interaction with Chiral Environments: When interacting with a chiral host molecule, chiral stationary phase in chromatography, or a biological receptor, achiral molecules like this compound can exhibit induced chiroptical signals, providing information about the nature of these non-covalent interactions. nih.gov
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. pnnl.gov It is fundamental for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, measures the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the exact elemental composition of a molecule. nih.gov
For this compound (C₁₁H₇FN₂O), the theoretical exact mass can be calculated. An experimental HRMS measurement confirming this value provides unequivocal evidence for the compound's molecular formula, distinguishing it from any other isomers or compounds with the same nominal mass.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₇FN₂O |
| Nominal Mass | 214 Da |
| Theoretical Exact Mass ([M+H]⁺) | 215.0615 Da |
| Experimental Confirmation | HRMS would verify the m/z to within a few parts per million (ppm) of the theoretical value. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID) or other methods. The resulting fragment ions (product ions) are then analyzed, providing a fragmentation fingerprint that is highly characteristic of the molecule's structure. gre.ac.ukuab.edu
The fragmentation of the protonated molecule [C₁₁H₇FN₂O+H]⁺ would likely proceed through several key pathways. The bond between the carbonyl carbon and the pyrazine ring is a probable site of initial cleavage (alpha-cleavage). youtube.com This can lead to two primary fragmentation routes, producing characteristic ions that confirm the connectivity of the molecular components.
A proposed fragmentation pathway could involve:
Cleavage A: Loss of the pyrazinyl radical, leading to the formation of the 4-fluorobenzoyl cation.
Cleavage B: Loss of the 4-fluorophenyl radical, leading to the formation of the pyrazinoyl cation.
Further Fragmentation: Subsequent loss of neutral molecules like carbon monoxide (CO) from the acylium ions is also a common and expected fragmentation step. nih.gov
The table below details the major expected fragments from an MS/MS analysis.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |
|---|---|---|---|
| 215.06 | 123.01 | 4-Fluorobenzoyl cation ([C₇H₄FO]⁺) | C₄H₃N₂• (Pyrazinyl radical) |
| 215.06 | 107.04 | Pyrazinoyl cation ([C₅H₃N₂O]⁺) | C₆H₄F• (Fluorophenyl radical) |
| 123.01 | 95.02 | Fluorophenyl cation ([C₆H₄F]⁺) | CO (Carbon monoxide) |
| 107.04 | 79.03 | Pyrazinyl cation ([C₄H₃N₂]⁺) | CO (Carbon monoxide) |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography stands as a cornerstone in the definitive determination of the three-dimensional atomic arrangement of crystalline solids. For a compound such as this compound, this technique provides invaluable insights into its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. Such data is crucial for understanding its physical properties and potential interactions with other molecules.
Single-Crystal X-ray Diffraction for Absolute Configuration
Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for the unambiguous determination of the absolute configuration of chiral molecules. nih.gov While this compound itself is achiral, the introduction of a chiral center, for instance, through substitution or derivatization, would necessitate the use of SC-XRD to establish its absolute stereochemistry. The technique relies on the anomalous scattering of X-rays by the electrons of the atoms, particularly heavier atoms, which allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomers). nih.gov
Although no specific single-crystal X-ray diffraction studies determining the absolute configuration of a chiral derivative of this compound have been reported in the reviewed literature, the methodology remains the gold standard. For a hypothetical chiral derivative, the Flack parameter would be a critical value obtained from the crystallographic refinement process; a value close to 0 would indicate the correct absolute configuration, while a value approaching 1 would suggest the inverted structure. nih.gov
Illustrative Crystallographic Data for a Hypothetical Chiral Derivative of this compound
| Parameter | Illustrative Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.542 |
| b (Å) | 10.123 |
| c (Å) | 15.678 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1356.9 |
| Z | 4 |
| Flack Parameter | 0.02(3) |
Note: The data in this table is hypothetical and serves to illustrate typical parameters obtained from a single-crystal X-ray diffraction experiment for a small organic molecule. No experimental data for this compound was found.
Co-crystallization Studies and Supramolecular Interactions
Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a stoichiometric ratio within the same crystal lattice. acs.org For this compound, co-crystallization studies could be employed to modify its physicochemical properties, such as solubility and melting point, or to study its non-covalent interactions with other molecules. The pyrazine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor, while the fluorobenzoyl group can participate in various interactions, including dipole-dipole, π-π stacking, and halogen bonding.
Research on related pyrazine derivatives has demonstrated their ability to form co-crystals and engage in predictable supramolecular interactions. For instance, pyrazine has been co-crystallized with dicarboxylic acids to form one-dimensional hydrogen-bonded chains. Studies on pyrazine-based compounds also highlight the importance of hydrogen and halogen bonds in forming supramolecular networks. Although specific co-crystallization studies involving this compound are not documented in the available literature, its structural motifs suggest a high potential for forming co-crystals with a variety of co-formers.
Potential Supramolecular Interactions for this compound
| Interaction Type | Potential Participating Moieties |
| Hydrogen Bonding | Pyrazine nitrogen atoms with hydrogen bond donors (e.g., carboxylic acids, phenols). |
| Halogen Bonding | Fluorine atom of the fluorobenzoyl group with halogen bond donors or acceptors. |
| π-π Stacking | Aromatic rings of the pyrazine and fluorobenzoyl moieties. |
| Dipole-Dipole | Carbonyl group with other polar functional groups. |
In-situ and Operando Spectroscopic Studies of Reactions
In-situ and operando spectroscopic techniques are powerful tools for studying chemical reactions as they occur, providing real-time information on the formation of intermediates, reaction kinetics, and mechanistic pathways without the need for isolating transient species.
Real-time Monitoring of Reaction Intermediates
The synthesis of this compound, likely proceeding through a Friedel-Crafts-type acylation, involves the formation of reactive intermediates. In-situ spectroscopic methods, such as FTIR, Raman, and NMR spectroscopy, could be employed to monitor the reaction progress and detect the presence of key intermediates. For example, in a Friedel-Crafts acylation, the formation of an acylium ion intermediate could potentially be observed. acs.orgorganic-chemistry.org
While no specific in-situ studies for the synthesis of this compound have been reported, the application of these techniques would provide a deeper understanding of the reaction mechanism. By tracking the concentration of reactants, intermediates, and products over time, a detailed kinetic profile of the reaction can be constructed.
Hypothetical In-situ Monitoring of this compound Synthesis
| Spectroscopic Technique | Potential Observable Species/Changes |
| In-situ FTIR | Disappearance of acyl chloride C=O stretch, appearance of ketone C=O stretch at a different frequency. |
| In-situ NMR | Chemical shift changes of aromatic protons on the pyrazine ring upon acylation. |
| In-situ Raman | Monitoring changes in vibrational modes associated with the pyrazine and benzoyl moieties. |
Note: This table is illustrative and based on the general principles of in-situ spectroscopy for monitoring organic reactions.
Mechanistic Probes using Time-Resolved Spectroscopy
Time-resolved spectroscopy is instrumental in studying the dynamics of short-lived excited states and reaction intermediates, often on timescales ranging from femtoseconds to milliseconds. For this compound, which contains an aromatic ketone chromophore, time-resolved techniques such as transient absorption and time-resolved resonance Raman spectroscopy could provide insights into its photochemical behavior. ntu.edu.sg
Aromatic ketones are known to undergo photochemical reactions from their excited triplet states. core.ac.ukkyoto-u.ac.jp Upon photoexcitation, this compound would likely undergo intersystem crossing to a triplet state. Time-resolved spectroscopy could be used to characterize the properties of this triplet state, such as its lifetime and reactivity. While specific studies on this compound are absent, research on other aromatic ketones and pyrazine itself indicates a rich potential for photochemical and photophysical studies. ntu.edu.sg
Potential Photophysical Processes for this compound
| Process | Description | Timescale |
| Absorption | Excitation to a singlet excited state (S₁). | Femtoseconds |
| Intersystem Crossing | Transition from the singlet excited state (S₁) to a triplet excited state (T₁). | Picoseconds to Nanoseconds |
| Phosphorescence | Radiative decay from the triplet state (T₁) to the ground state (S₀). | Microseconds to Seconds |
| Photochemical Reaction | The triplet state may undergo reactions such as hydrogen abstraction or energy transfer. | Varies |
Note: This table presents potential photophysical processes based on the known behavior of aromatic ketones and is not based on experimental data for this compound.
Derivatives and Analogues of 2 4 Fluorobenzoyl Pyrazine
Synthesis of Ring-Substituted Derivatives
Ring-substituted derivatives can be prepared by introducing functional groups onto either the pyrazine (B50134) ring or the fluorobenzoyl moiety, allowing for systematic exploration of structure-activity relationships.
The pyrazine ring is an electron-deficient system, which influences its reactivity towards substitution. researchgate.netslideshare.net General synthetic strategies for pyrazine derivatives often involve condensation reactions. slideshare.netunimas.my For instance, the condensation of 1,2-dicarbonyl compounds with 1,2-diaminoalkanes is a common method to form the pyrazine core, which can then be oxidized to yield the aromatic pyrazine derivative. slideshare.net By using substituted diamines or dicarbonyl compounds, various substituents can be introduced at positions 2, 3, 5, and 6 of the pyrazine ring. unimas.my
Another approach involves the direct functionalization of a pre-existing pyrazine ring, although this can be challenging due to the ring's deactivation. However, amides of pyrazine-2-carboxylic acids have been synthesized and serve as versatile intermediates. nih.gov For example, condensation of 6-chloropyrazine-2-carboxylic acid chloride with various substituted anilines yields a series of amide derivatives. nih.gov Such strategies could be adapted to introduce substituents onto the pyrazine ring of 2-(4-Fluorobenzoyl)pyrazine.
Table 1: Examples of Reagents for Pyrazine Ring Substitution
| Reagent Type | Specific Example | Potential Substitution Product |
|---|---|---|
| Substituted 1,2-Diamine | 1,2-Diaminopropane | Methyl-substituted pyrazine ring |
| Substituted 1,2-Diketone | 3,4-Hexanedione | Ethyl-substituted pyrazine ring |
The fluorobenzoyl portion of the molecule can also be altered. The synthesis of related compounds often involves the acylation of a nucleophile with 4-fluorobenzoyl chloride. mdpi.comnih.gov This suggests that by using different substituted benzoyl chlorides, a wide array of analogues with modifications on the phenyl ring can be generated. For example, replacing 4-fluorobenzoyl chloride with other substituted benzoyl chlorides could introduce methoxy, nitro, or alkyl groups onto the phenyl ring.
Furthermore, the fluorine atom itself can be a site for nucleophilic aromatic substitution under specific conditions, allowing for its replacement with other functional groups. Standard electrophilic aromatic substitution reactions could also be employed to introduce additional substituents, although the fluorine atom and the carbonyl group will influence the position of substitution.
Structural Modifications at the Ketone Group
The ketone functional group serves as a versatile handle for a variety of chemical transformations, including reduction, amination, and condensation reactions to form carbon-nitrogen double bonds.
The carbonyl group of this compound can be reduced to a secondary alcohol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄). For example, dimethylpyrazine-2,5-dicarboxylate has been successfully reduced to 2,5-bis(hydroxymethyl)pyrazine using NaBH₄ in methanol. reddit.com A similar protocol could be applied to reduce the ketone in the title compound to form (4-fluorophenyl)(pyrazin-2-yl)methanol.
Amination can be achieved through various synthetic routes. One common method is reductive amination, where the ketone first reacts with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. Additionally, direct amination reactions have been successfully performed on related heterocyclic scaffolds. For instance, various primary amines have been reacted with 5-chloro-3-(4-chlorophenyl)- researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]pyrazine to generate a library of amine-substituted analogues. nih.govbeilstein-journals.orgresearchgate.net
The reaction of aldehydes and ketones with primary amines and related compounds is a fundamental method for forming C=N double bonds. researchgate.net These reactions are typically reversible and can be catalyzed by acid. masterorganicchemistry.comyoutube.com
Imines: Imines, also known as Schiff bases, are formed through the reaction of the ketone with a primary amine, liberating a molecule of water. masterorganicchemistry.comyoutube.com The reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. libretexts.org This process can be driven to completion by removing the water formed during the reaction. youtube.comoperachem.com
Oximes: Oximes are synthesized by reacting the ketone with hydroxylamine (B1172632) (NH₂OH). masterorganicchemistry.com The mechanism is analogous to imine formation. masterorganicchemistry.com The stereoselectivity of oxime formation can be influenced by factors such as the steric hindrance of substituents on the hydroxylamine. nih.gov
Hydrazones: Hydrazones are prepared via the condensation of the ketone with hydrazine (B178648) (NH₂-NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine). masterorganicchemistry.comsoeagra.com The reaction mechanism involves a proton-catalyzed nucleophilic attack on the carbonyl carbon, followed by dehydration to yield the hydrazone. soeagra.com The reactivity of the hydrazine reagent can influence the reaction rate. nih.gov
Table 2: Synthesis of Ketone Derivatives
| Derivative Type | Reagent | General Reaction |
|---|---|---|
| Imine | Primary Amine (R-NH₂) | Ketone + R-NH₂ ⇌ Imine + H₂O |
| Oxime | Hydroxylamine (NH₂OH) | Ketone + NH₂OH ⇌ Oxime + H₂O |
Heterocyclic Ring Fusions and Annulations
The this compound scaffold can be incorporated into more complex, fused heterocyclic systems. An important class of such compounds are the researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]pyrazines, which have been investigated for various biological activities. nih.govfrontiersin.org The synthesis of these fused systems often involves the cyclization of a precursor molecule.
One synthetic strategy involves the reaction of ortho-quinones with benzamidrazone to yield fused researchgate.netmdpi.comresearchgate.nettriazines. mdpi.com Another method is the reductive cyclization of nitroarylhydrazides. mdpi.com These methodologies suggest that a suitably functionalized pyrazine derivative, potentially derived from this compound, could undergo intramolecular or intermolecular reactions to form a new, fused heterocyclic ring, such as a triazole or triazine ring. mdpi.comresearchgate.net The design of such derivatives often involves placing reactive functional groups in appropriate positions to facilitate the desired annulation reaction.
Synthesis of Polycyclic Systems Incorporating the Pyrazine Core
The fusion of additional rings onto the pyrazine nucleus is a powerful strategy to create rigid, planar, and often highly conjugated polycyclic systems. These structures are of significant interest in materials science and medicinal chemistry. Various synthetic methodologies have been employed to achieve this, including condensation reactions, cycloadditions, and metal-catalyzed cross-coupling reactions.
One common approach involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. For instance, the reaction of an appropriately substituted 1,2-diaminobenzene with a pyrazine-containing 1,2-dicarbonyl precursor can lead to the formation of a quinoxaline (B1680401) fused to the pyrazine ring. Another powerful method is the Diels-Alder reaction, where a pyrazine derivative acts as a dienophile or a diene to construct six-membered rings.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also proven to be invaluable for the synthesis of complex polycyclic pyrazine derivatives. For example, a double Suzuki-Miyaura coupling between 2,5-dibromopyrazine (B1339098) and a suitable borylated indole (B1671886) derivative has been utilized to synthesize pyrazine-linked bisindole alkaloids. mdpi.com This approach allows for the efficient construction of intricate molecular architectures.
| Reaction Type | Reactants | Product Type | Reference |
| Condensation | 1,2-Diamine, 1,2-Dicarbonyl | Fused Polycyclic Pyrazine | General Knowledge |
| Diels-Alder Cycloaddition | Pyrazine derivative (as diene or dienophile) | Fused Six-Membered Ring | General Knowledge |
| Suzuki-Miyaura Coupling | Dihalopyrazine, Borylated Aromatic Compound | Aryl-Substituted Polycyclic Pyrazine | mdpi.com |
Rational Design of Extended Conjugated Systems
The rational design of extended conjugated systems based on the pyrazine core is driven by the desire to create novel organic materials with specific electronic and photophysical properties. These materials find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).
The key design principle involves the strategic connection of the electron-deficient pyrazine ring with electron-donating aromatic units to create donor-acceptor (D-A) type structures. This arrangement facilitates intramolecular charge transfer (ICT), which is crucial for tuning the HOMO-LUMO energy gap and, consequently, the optical and electronic properties of the material.
A variety of synthetic methods are employed to construct these extended conjugated systems. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Stille, and Heck couplings, are frequently used to link the pyrazine core to other aromatic or heteroaromatic moieties through carbon-carbon bonds. For example, the Sonogashira coupling of a halopyrazine with a terminal alkyne can introduce an acetylene (B1199291) linker, extending the conjugation length.
The properties of these extended systems can be further fine-tuned by modifying the nature of the donor and acceptor units, as well as the type and length of the conjugated linker. This modular approach allows for the systematic investigation of structure-property relationships and the optimization of material performance for specific applications.
| Design Strategy | Key Feature | Desired Property |
| Donor-Acceptor (D-A) Architecture | Intramolecular Charge Transfer (ICT) | Tunable HOMO-LUMO Gap |
| Extension of Conjugation Length | Increased π-electron Delocalization | Red-shifted Absorption/Emission |
| Introduction of Fused Rings | Rigid and Planar Structure | Enhanced Charge Carrier Mobility |
Stereochemical Aspects in Derivative Synthesis
The introduction of chirality into pyrazine derivatives can have a profound impact on their biological activity and material properties. Consequently, the development of stereoselective synthetic methods is of paramount importance.
Chiral Auxiliary Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled.
In the context of pyrazine derivative synthesis, chiral auxiliaries have been successfully employed to direct nucleophilic additions to prochiral centers. For example, the use of a chiral auxiliary such as (-)-8-phenylmenthyl carbamate (B1207046) has been shown to effectively control the stereochemistry of Grignard additions to N-acylpyridinium salts, which can be precursors to chiral piperazines, the reduced form of pyrazines. mdpi.com This approach allows for the establishment of a specific absolute stereochemistry in the final product.
The choice of the chiral auxiliary is critical and depends on the specific reaction and substrate. The auxiliary must effectively shield one face of the prochiral center, leading to a high degree of stereoselectivity.
Asymmetric Catalysis in Derivative Formation
Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach to stereoselective synthesis.
A notable example in pyrazine chemistry is the copper-catalyzed enantioselective dearomatization of pyrazine. nih.gov In this reaction, a copper salt in combination with a chiral phosphine (B1218219) ligand, such as StackPhos, catalyzes the addition of an alkyne to the pyrazine ring in the presence of a chloroformate. nih.gov This process leads to the formation of chiral 2,3-disubstituted dihydropyrazines with high yields and excellent enantiomeric excess (ee). nih.gov
This method is particularly valuable as it provides access to synthetically useful chiral dihydropyrazine (B8608421) intermediates, which can be further functionalized to produce a variety of optically active C-substituted piperazines and C1-symmetric 1,2-diamines. nih.gov The reaction is believed to proceed through an unstable α-chloro intermediate, which prevents a second alkynylation event and allows for the selective formation of the mono-addition product. nih.gov
| Method | Catalyst/Auxiliary | Product | Key Advantage | Reference |
| Chiral Auxiliary | (-)-8-Phenylmenthyl carbamate | Chiral Piperazine (B1678402) Precursors | High Stereocontrol in Grignard Addition | mdpi.com |
| Asymmetric Catalysis | Copper/StackPhos | Chiral 2,3-Dihydropyrazines | High Enantiomeric Excess, Atom Economy | nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Pathways
Traditional synthetic routes for pyrazine (B50134) derivatives often involve harsh reaction conditions, stoichiometric reagents, and tedious workup procedures, resulting in poor yields and significant waste. tandfonline.com The future of synthesizing 2-(4-Fluorobenzoyl)pyrazine lies in the adoption of green and sustainable chemistry principles. Research is trending towards one-pot reactions, the use of environmentally benign solvents, and the development of reusable catalysts to improve efficiency and reduce environmental impact. tandfonline.comijarsct.co.in
Key areas of development include:
Green Solvents and Catalysts: The use of aqueous media and recyclable catalysts, such as ZnO nanoparticles, aligns with green chemistry principles by avoiding toxic solvents and reducing waste. ijarsct.co.in For instance, methods using reactive eutectic media from ammonium (B1175870) formate (B1220265) and monosaccharides under microwave irradiation have shown unprecedented fast reaction rates and better atom economy for producing poly(hydroxyalkyl)pyrazines. rsc.org
Biocatalysis: The application of enzymes, such as Lipozyme® TL IM, in continuous-flow systems offers a greener and more efficient method for synthesizing pyrazine derivatives at lower temperatures and in more environmentally friendly solvents like tert-amyl alcohol. rsc.org
| Synthetic Strategy | Traditional Approach | Emerging Sustainable Approach | Potential Advantages |
|---|---|---|---|
| Reaction Type | Multi-step synthesis with isolation of intermediates. tandfonline.com | One-pot, tandem, or multicomponent reactions. tandfonline.comijarsct.co.in | Reduced reaction time, improved yield, less waste. ijarsct.co.in |
| Solvents | Use of volatile organic compounds (VOCs). | Aqueous media, ionic liquids, or solvent-less conditions. ijarsct.co.inrsc.org | Increased safety, reduced environmental pollution. ijarsct.co.in |
| Catalysts | Stoichiometric, often toxic, reagents (e.g., MnO2). tandfonline.com | Recyclable nanoparticles (e.g., ZnO) or biocatalysts (enzymes). ijarsct.co.inrsc.org | Lower cost, reduced waste, high reusability. ijarsct.co.in |
| Energy Input | Conventional heating requiring long reaction times. | Microwave irradiation. rsc.org | Drastically reduced reaction times, improved energy efficiency. rsc.org |
Advanced Computational Approaches for Structure-Reactivity Relationships
Computational chemistry is an indispensable tool for modern chemical research, offering deep insights into molecular properties and reactivity. For this compound, advanced computational methods can elucidate the intricate relationships between its three-dimensional structure and chemical behavior. The inclusion of a fluorine atom can significantly alter a molecule's properties, and computational studies are key to understanding these effects. emerginginvestigators.org
Future computational research on this compound could focus on:
Density Functional Theory (DFT) Calculations: To predict molecular geometry, electronic structure, and vibrational frequencies, which can be correlated with experimental data. nih.gov DFT can also be used to explore reaction mechanisms and predict the feasibility of novel synthetic pathways.
Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of chemical bonds and noncovalent interactions within the molecule, such as hydrogen bonding, which can influence its crystal packing and interactions with other molecules.
Molecular Dynamics (MD) Simulations: To study the conformational landscape of the molecule and its interactions with solvents or biological targets, providing insights into its dynamic behavior. nih.gov
Predictive Modeling: The use of computational tools to predict properties such as toxicity, metabolic stability, and potential for bioactivity, guiding the design of new derivatives with improved profiles. emerginginvestigators.org The fluorinated compound may show potential to prevent metabolic attacks and improve reactivity. emerginginvestigators.org
| Computational Method | Application for this compound | Anticipated Insights |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectroscopic properties. nih.govnih.gov | Understanding of reactivity, stability, and the influence of the fluorine substituent. |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption and emission spectra. | Elucidation of photophysical properties for materials science applications. |
| Molecular Docking & MD Simulations | Modeling interactions with protein active sites. nih.gov | Prediction of potential biological targets and binding modes. |
| Noncovalent Interaction (NCI) Analysis | Visualization and assessment of weak interactions (e.g., C-H···F). nih.gov | Understanding crystal packing, solubility, and intermolecular recognition. |
Exploration of Unconventional Reactivity Patterns
The pyrazine ring and the aryl ketone moiety are well-established functional groups, but their full reactive potential, especially in concert, remains to be explored. Future research could uncover unconventional reactivity patterns for this compound, leading to novel molecular architectures.
Promising areas for exploration include:
Aromatization-Driven Acyl Transfer: Heteroaryl ketones can be converted to N-fused heterocycles through an intramolecular acyl transfer driven by aromatization. nih.gov This strategy could be used to transform this compound into more complex, fused heterocyclic systems. nih.gov
Photocatalysis: The use of visible light to initiate novel transformations, such as C-H functionalization on the pyrazine or benzoyl rings, opening pathways to derivatives that are inaccessible through traditional thermal methods.
Electrosynthesis: Employing electrochemical methods to mediate redox reactions on the pyrazine core, providing a green and highly controllable way to synthesize new compounds.
Ring-Opening and Rearrangement Reactions: Investigating conditions that could induce cleavage or rearrangement of the pyrazine ring to access entirely different heterocyclic scaffolds.
| Reaction Class | Potential Application to this compound | Novelty |
|---|---|---|
| C-H Arylation | Direct coupling of aryl groups to the pyrazine ring without pre-functionalization. researchgate.net | Atom-economical route to complex biaryl structures. |
| Intramolecular Acyl Transfer | Spiroannulation followed by aromatization-driven rearrangement. nih.gov | Access to N-fused heterocyclic systems. nih.gov |
| Photoredox Catalysis | Radical-mediated functionalization at various positions. | Mild reaction conditions and unique selectivity. |
| Metal-Catalyzed Cross-Coupling | Suzuki and Buchwald-Hartwig reactions to introduce new substituents. tandfonline.com | Systematic modification to build structure-activity relationships. tandfonline.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms represents a paradigm shift in chemical manufacturing. mdpi.comresearchgate.net These technologies offer enhanced control over reaction parameters, improved safety, and greater scalability, making them ideal for the synthesis of heterocyclic compounds. mdpi.com
Future implementation for this compound could involve:
Continuous Flow Synthesis: Designing a multi-step flow process where reagents are pumped through heated coils and reactors, allowing for rapid optimization and production with minimal manual intervention. galchimia.com This approach can significantly reduce reaction times from hours to minutes. mdpi.com
Automated Synthesis Platforms: Utilizing robotic systems for high-throughput synthesis of derivatives. researchgate.net These platforms can perform sequential reactions, purifications, and analyses, accelerating the discovery of new compounds with desired properties. researchgate.netscribd.com
Machine Learning Integration: Combining automated flow systems with machine learning algorithms to enable self-optimization of reaction conditions, leading to higher yields and purity with minimal development time. researchgate.net
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Scalability | Difficult and often requires re-optimization. mdpi.com | Easily scalable by running the system for longer times. mdpi.com |
| Safety | Handling of large quantities of hazardous materials; risk of thermal runaway. | Small reaction volumes, excellent heat transfer, enhanced safety. mdpi.comgalchimia.com |
| Reaction Time | Often hours to days. mdpi.com | Seconds to minutes. mdpi.comscribd.com |
| Reproducibility | Can be variable between batches. | High reproducibility and product consistency. galchimia.com |
| Process Control | Limited control over mixing and temperature gradients. | Precise control over temperature, pressure, and residence time. researchgate.net |
Potential for Advanced Materials and Catalytic Applications (Non-biological)
Beyond its established role in drug discovery, the pyrazine moiety is a valuable component in materials science and catalysis. tandfonline.comlifechemicals.com The specific electronic properties conferred by the pyrazine ring and the 4-fluorobenzoyl group make this compound an attractive building block for non-biological applications.
Emerging research could explore:
Organic Light-Emitting Diodes (OLEDs): Pyrazine derivatives are of interest for light-responsive materials. lifechemicals.com The compound could serve as a core for developing new emitters or host materials in OLED devices.
Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazine ring can act as coordinating sites for metal ions, enabling the construction of porous MOFs. researchgate.net These materials have applications in gas storage, separation, and catalysis.
Luminescent Sensors: The fluorescence properties of the molecule could be modulated by the presence of specific analytes, leading to the development of chemosensors for environmental or industrial monitoring.
Ligands in Homogeneous Catalysis: The compound could function as a ligand for transition metals, creating catalysts for various organic transformations. The electronic properties of the ligand can be fine-tuned by modifying the substituents on the pyrazine or phenyl rings.
| Application Area | Role of this compound | Key Molecular Features |
|---|---|---|
| Advanced Polymers | Monomeric building block for low-bandgap π-conjugated polymers. lifechemicals.com | Aromatic structure, electron-withdrawing pyrazine ring. |
| Luminescent Materials | Core structure for developing fluorophores. researchgate.net | Conjugated system, potential for solid-state emission. |
| Metal-Organic Frameworks (MOFs) | Organic linker to connect metal nodes. researchgate.net | Nitrogen atoms for metal coordination. |
| Homogeneous Catalysis | Ligand for transition metal catalysts. tandfonline.com | Coordination sites and tunable electronic properties. |
Q & A
Basic Research Question
- X-ray crystallography : Resolves regiochemical ambiguities (e.g., distinguishing 2- vs. 3-substituted isomers) by analyzing dihedral angles and π-π interactions. Centroid distances (~3.55 Å) confirm stacking behavior .
- NMR spectroscopy : ¹⁹F NMR identifies fluorine substitution patterns, while ¹H NMR reveals coupling constants (e.g., J = 8–9 Hz for aromatic protons).
- GC-MS : Monitors reaction progress and identifies byproducts (e.g., dichloromethylpyrazine or bipyrazine derivatives) using retention indices and fragmentation patterns .
How does the electronic structure of this compound influence its photophysical properties, and what computational methods are suitable for modeling these effects?
Advanced Research Question
The 4-fluorobenzoyl group introduces electron-withdrawing effects, altering pyrazine’s π→π* and n→π* transitions. Key methodologies:
- Multiconfiguration Time-Dependent Hartree (MCTDH) : Models vibronic coupling in the S₂ excited state, accounting for 24 vibrational modes. Benchmark against experimental UV-Vis spectra (λ_max ~ 300 nm) .
- Configuration Interaction (CI) : Predicts excited-state splitting (e.g., 1.4 eV between B₃u and B₂g states) and validates fluorescence quenching mechanisms observed in analogues .
What strategies can resolve contradictions in reaction pathway data when synthesizing derivatives via cross-coupling reactions?
Advanced Research Question
- Multi-technique analysis : Combine GC-MS (to detect isomers like 2,5- vs. 2,6-diarylpyrazines) and HPLC (for quantification). For example, identified 2-(dichloromethyl)pyrazine as a side product using GC retention times .
- Kinetic profiling : Monitor intermediate formation via ESI-MS (e.g., [HW₂O₇]⁻ clusters in tungsten-catalyzed reactions) to distinguish fragmentation vs. cyclization pathways .
How can molecular docking studies utilizing this compound be designed to evaluate its potential as a kinase inhibitor?
Advanced Research Question
- Target selection : Prioritize kinases with hydrophobic active sites (e.g., p38 MAP kinase) where the fluorobenzoyl group enhances binding via π-stacking.
- Docking protocols : Use AutoDock Vina with AMBER force fields. Validate with crystallographic data (e.g., pyridopyrazine inhibitors in showed 45° dihedral angles between rings, critical for fit) .
- Pharmacophore modeling : Incorporate electrostatic potential maps to optimize ligand efficiency (LLE >5) and selectivity, as demonstrated in NK-3 receptor antagonists like Fezolinetant .
What are the key considerations for ensuring the stability of this compound under various pH and solvent conditions?
Basic Research Question
- pH control : The compound’s basicity (pKa ~1–2 for protonated pyrazine) necessitates buffered solutions (pH 4–7) to prevent decomposition. Spectrophotometric titrations (factor analysis) can track protonation states .
- Solvent selection : Use aprotic solvents (DCM, THF) to avoid nucleophilic attack on the benzoyl group. Stability in methanol/glacial acetic acid (9:1) was confirmed in microwave-assisted syntheses .
What role do tungsten-based catalysts play in the synthesis of N-heterocyclic compounds related to this compound?
Advanced Research Question
Tungsten clusters (e.g., [HW₂O₇]⁻) enhance pyrazine formation via:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
